molecular formula C12H24N2O2 B2409561 N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide CAS No. 2034606-96-5

N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide

Cat. No. B2409561
M. Wt: 228.336
InChI Key: HQQMIJMMLHPWCZ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide, commonly known as TMA-2, is a synthetic compound belonging to the amphetamine class of drugs. It is a potent hallucinogen and has been studied for its potential therapeutic applications in various psychiatric disorders.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study examines the metabolism of chloroacetamide herbicides, which share a functional group similarity with "N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide," in human and rat liver microsomes. The research highlights the metabolic pathways leading to the carcinogenicity of these compounds, offering insights into their biological interactions and potential toxicological implications (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemoselective Acetylation Using Immobilized Lipase

This paper discusses the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process that could be analogous to reactions involving "N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide." The study provides valuable information on optimizing reaction conditions and the mechanisms underlying acetylation, relevant for synthesizing and manipulating similar chemical structures (Magadum & Yadav, 2018).

Hydrogen-Bonding Patterns in Substituted Acetamides

Investigating hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, this study offers insights into the structural characteristics that could be relevant to understanding the properties and potential applications of "N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide." The research explores the impact of these interactions on molecular stability and reactivity (López et al., 2010).

Synthesis and Evaluation of Acetamide Derivatives

Exploring the synthesis and pharmacological assessment of novel acetamide derivatives, this study may provide a foundational understanding for developing therapeutic agents or research tools based on the acetamide functional group, potentially applicable to "N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide" (Rani, Pal, Hegde, & Hashim, 2016).

properties

IUPAC Name

N-tert-butyl-2-(4-methoxypiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)13-11(15)9-14-7-5-10(16-4)6-8-14/h10H,5-9H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQMIJMMLHPWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide

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